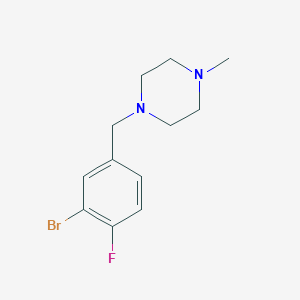![molecular formula C19H26N2O2S B5657552 1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups to achieve desired molecular structures and properties. For example, a study by Sugimoto et al. (1990) describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for their anti-acetylcholinesterase activity, indicating the complexity and potential of such compounds in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives, including 1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide, involves understanding the spatial arrangement of atoms within the molecule and how this influences its chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. Janani et al. (2020) utilized spectroscopic investigations and density functional theory (DFT) to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, showcasing the methods used in analyzing molecular structures (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions can include nucleophilic substitutions, ring expansions, and functional group modifications, which are critical in synthesizing targeted compounds with specific biological activities. For example, Mekheimer et al. (1997) described reactions leading to the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, highlighting the chemical versatility of piperidine-based compounds (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The analysis of physical properties often involves experimental measurements under controlled conditions.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity, stability, and interactions with biological molecules, are central to their application in drug design and synthesis. Understanding these properties allows for the prediction of how these compounds will behave in complex biological systems. For instance, the study by Picard et al. (2000) on the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcases the importance of chemical properties in therapeutic applications (Picard et al., 2000).
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-24-17-7-5-14(6-8-17)13-20-18(22)15-9-11-21(12-10-15)19(23)16-3-2-4-16/h5-8,15-16H,2-4,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICXCSYBBUPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)
![2-[4-(dimethylamino)benzylidene]-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone](/img/structure/B5657479.png)
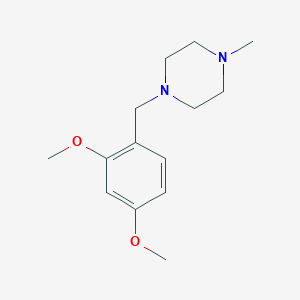
![(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)
![9-[(4-hydroxyphenyl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657502.png)
![7-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5657503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
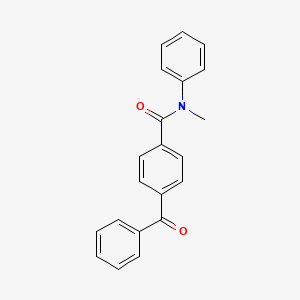
![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
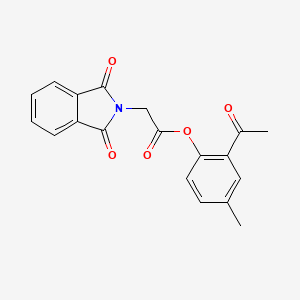
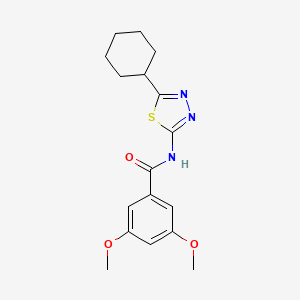
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
